molecular formula C26H18FNO B1155310 (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No. B1155310
M. Wt: 379.4
InChI Key: VREQTLWJHFQLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FUB-JWH 018 is an analytical reference standard that is structurally classified as a synthetic cannabinoid. The physiological and toxicological properties of this compound have not been tested. This product is intended for forensic and research applications.

Scientific Research Applications

Forensic Identification and Quantification

The compound has been identified and quantified in illegal products obtained via the internet, highlighting its relevance in forensic toxicology. The presence of this compound and similar synthetic cannabinoids in various commercial products has been extensively documented, with contents varying significantly, emphasizing the need for accurate detection and quantification methods in forensic investigations (Nakajima et al., 2011), (Nakajima et al., 2011).

Analytical Differentiation of Structural Isomers

The compound's structural isomers, such as FUB-JWH-018, have been a subject of analytical differentiation using mass spectrometry. This differentiation is crucial in forensic drug analysis, especially when certain isomers are legally controlled. Techniques like electrospray ionization–triple quadrupole mass spectrometry have been employed to significantly differentiate these isomers, contributing to the precision of forensic toxicology (Chikumoto et al., 2019).

Development of Radioligands for PET Imaging

Derivatives of the compound, specifically carbon-11-labeled aminoalkylindole derivatives, have been synthesized as candidates for cannabinoid receptor radioligands. This development is significant for PET imaging, particularly for studying conditions like alcohol abuse, demonstrating the compound's potential in advancing neuroimaging techniques (Gao et al., 2014).

Understanding Metabolic Pathways

The compound and its derivatives have been a focus in studies aimed at understanding their metabolic pathways, especially their interaction with cytochrome P450 enzymes. These studies are pivotal for comprehending the pharmacokinetics and potential toxicological properties of synthetic cannabinoids, contributing to drug safety and therapeutic efficacy (Chimalakonda et al., 2012).

Insights into Crystal Structure

Studies have also been conducted to understand the crystal structure of related compounds, providing insights into molecular interactions like hydrogen bonding, which are essential for the design and development of new drugs. This understanding aids in predicting the behavior of these compounds under various conditions, facilitating their application in pharmaceuticals (Mohri et al., 2015).

properties

Product Name

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone

Molecular Formula

C26H18FNO

Molecular Weight

379.4

IUPAC Name

[1-[(4-fluorophenyl)methyl]indol-3-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2

InChI Key

VREQTLWJHFQLEX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F

Appearance

Assay:≥98%A crystalline solid

synonyms

(1-(4-Fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone; 

Origin of Product

United States

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